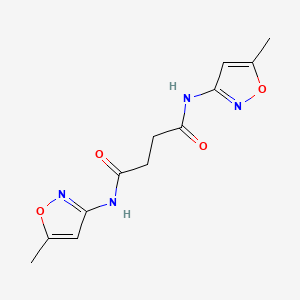
N,N'-bis(5-methyl-3-isoxazolyl)succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(5-methyl-3-isoxazolyl)succinamide, also known as BISA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BISA is a succinimide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of N,N'-bis(5-methyl-3-isoxazolyl)succinamide involves its interaction with the Kv1.3 channel, which is expressed on the surface of T cells. N,N'-bis(5-methyl-3-isoxazolyl)succinamide binds to the channel and blocks its activity, preventing the influx of potassium ions into the cell. This results in a decrease in T cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
In addition to its effects on T cell activity, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of neuronal excitability. N,N'-bis(5-methyl-3-isoxazolyl)succinamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N'-bis(5-methyl-3-isoxazolyl)succinamide is its selectivity for the Kv1.3 channel, which allows for targeted modulation of T cell activity. However, N,N'-bis(5-methyl-3-isoxazolyl)succinamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects on other ion channels and cellular processes.
Zukünftige Richtungen
There are several potential future directions for research on N,N'-bis(5-methyl-3-isoxazolyl)succinamide. One area of focus could be the development of more potent and selective Kv1.3 inhibitors for the treatment of autoimmune diseases. Another direction could be the investigation of N,N'-bis(5-methyl-3-isoxazolyl)succinamide's effects on other ion channels and cellular processes, which could lead to the development of new therapeutic targets. Additionally, research could be conducted to explore the potential use of N,N'-bis(5-methyl-3-isoxazolyl)succinamide as an antioxidant in the treatment of neurodegenerative diseases.
Synthesemethoden
N,N'-bis(5-methyl-3-isoxazolyl)succinamide can be synthesized using a variety of methods, but one common approach involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with N,N'-carbonyldiimidazole to form the corresponding imidazole derivative. This intermediate can then be reacted with succinic anhydride to yield N,N'-bis(5-methyl-3-isoxazolyl)succinamide.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been used in a number of research applications, including studies on the regulation of ion channels and the modulation of synaptic transmission. In particular, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of T cell activation and proliferation. This makes N,N'-bis(5-methyl-3-isoxazolyl)succinamide a potential candidate for the development of immunosuppressive drugs.
Eigenschaften
IUPAC Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-7-5-9(15-19-7)13-11(17)3-4-12(18)14-10-6-8(2)20-16-10/h5-6H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINIVBWNNNYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)


![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)

![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)